Tanzisertib, chemically known as (1S,4R)-4-(9-((S)-tetrahydrofuran-3-yl)-8-(2,4,6-trifluorophenylamino)-9H-purin-2-ylamino)cyclohexanol, is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK) under investigation for its potential in treating fibrotic diseases. [, ] This molecule plays a crucial role in scientific research as a tool to understand the biological functions of JNK and its involvement in various cellular processes, particularly those related to fibrosis.
Tanzisertib was developed by Celgene Corporation and is currently classified as an investigational drug. It is part of a broader category of compounds aimed at inhibiting the JNK family of mitogen-activated protein kinases (MAPKs), which play critical roles in cellular stress responses, inflammation, and apoptosis .
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are not explicitly detailed in available literature .
The molecular structure of Tanzisertib features several notable components:
The binding interactions within the JNK active site have been analyzed using molecular docking studies, indicating that Tanzisertib occupies key hydrophobic pockets and forms critical hydrogen bonds with amino acid residues in the enzyme .
Tanzisertib undergoes various chemical reactions in biological systems:
Tanzisertib exerts its pharmacological effects primarily through inhibition of the JNK signaling pathway. The mechanism can be summarized as follows:
The physical and chemical properties of Tanzisertib contribute to its bioavailability and therapeutic efficacy:
These properties are crucial for formulating effective delivery systems for clinical applications .
Tanzisertib has shown promise in various scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3